molecular formula C35H38N2O4 B12771441 Benzamide, 3,3'-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro- CAS No. 188976-40-1

Benzamide, 3,3'-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-

Cat. No.: B12771441
CAS No.: 188976-40-1
M. Wt: 550.7 g/mol
InChI Key: ZCQKFPOPDUPHBO-CKOYEXALSA-N
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Description

Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzamide groups and the fluoro substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthesis techniques.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological effects.

    Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) include other benzamide derivatives and pyrimidine-based compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural elements, which may confer unique chemical reactivity and biological activity. This makes it a valuable subject for further research and exploration.

Properties

CAS No.

188976-40-1

Molecular Formula

C35H38N2O4

Molecular Weight

550.7 g/mol

IUPAC Name

(4R,5R,6R)-4-benzyl-5-hydroxy-1,3-bis[[3-(hydroxymethyl)phenyl]methyl]-6-(2-phenylethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C35H38N2O4/c38-24-30-15-7-13-28(19-30)22-36-32(18-17-26-9-3-1-4-10-26)34(40)33(21-27-11-5-2-6-12-27)37(35(36)41)23-29-14-8-16-31(20-29)25-39/h1-16,19-20,32-34,38-40H,17-18,21-25H2/t32-,33-,34-/m1/s1

InChI Key

ZCQKFPOPDUPHBO-CKOYEXALSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H]2[C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)CO)CC4=CC(=CC=C4)CO)CC5=CC=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)CCC2C(C(N(C(=O)N2CC3=CC(=CC=C3)CO)CC4=CC(=CC=C4)CO)CC5=CC=CC=C5)O

Origin of Product

United States

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